![molecular formula C12H13NO2 B3028745 2',3',5',6'-四氢螺[吲哚-3,4'-吡喃]-2-酮 CAS No. 304876-29-7](/img/structure/B3028745.png)

2',3',5',6'-四氢螺[吲哚-3,4'-吡喃]-2-酮

描述

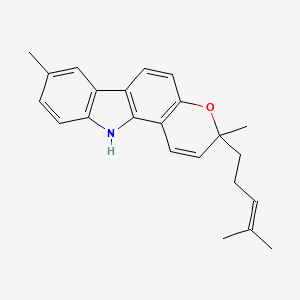

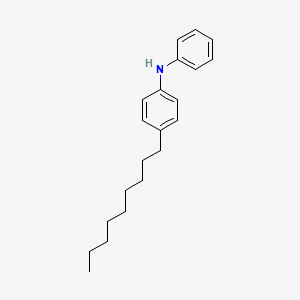

The compound 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one is a spirocyclic compound, which is a class of organic compounds characterized by two rings that share a single atom. The spiro connection in this case is between an indoline and a pyran ring. Spirocyclic compounds are of significant interest in medicinal chemistry due to their complex structure and potential biological activity.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, a one-pot, three-component reaction has been described for the synthesis of a spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivative, which is structurally related to the compound of interest . This synthesis involves the condensation of an isatin, aminopyrazole, and alkyl cyanoacetate in water, using triethylamine as a catalyst at 90 °C, yielding the product with good efficiency. Although the exact synthesis of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro atom that joins two rings. In the case of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one, the spiro atom would be the carbon that is shared between the indoline and pyran rings. The stereochemistry of such compounds is often complex, and the exact configuration can significantly influence the compound's biological properties.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, particularly at the spiro center, which can be a site of chemical reactivity. The related literature describes a tandem Prins spirocyclization reaction to synthesize tetrahydrospiro[chroman-2,4'-pyran] derivatives . This reaction involves the condensation of aldehydes with a phenol derivative in the presence of BF3·OEt2, proceeding in a highly stereoselective manner. Such reactions highlight the potential for spirocyclic compounds to be synthesized and modified through selective chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one are not provided in the data, spirocyclic compounds generally exhibit unique properties due to their rigid and complex structures. These properties can include high melting points, specific optical rotations, and solubility characteristics that are influenced by the nature of the substituents on the rings. The pharmacological relevance of spiro compounds often arises from their ability to interact with biological targets in a specific manner due to their three-dimensional shape.

科学研究应用

合成和化学性质

合成方法:该化合物已通过多种方法合成。涉及水中的靛红、氨基吡唑和烷基氰基乙酸酯的一锅三组分缩合反应已用于合成衍生物,如 2,6'-二氧代-1',5',6',7'-四氢螺[吲哚-3,4'-吡唑并[3,4-b]吡啶]-5'-碳腈(Rahmati、Kenarkoohi 和 Khavasi,2012)。另一种方法涉及靛红、氰基乙酸衍生物和 α-亚甲基羰基化合物在乙醇中的三组分反应,使用三乙胺作为催化剂(Mortikov 等人,2008)。

化学行为:对含有该体系的稠合和螺环化合物的溶解性降解的研究显示了功能化取代羧酸的形成(Andin,2018)。对相关衍生物的光谱和 X 射线晶体学行为的研究提供了对其结构性质的见解(Sharma 等人,2016)。

药理应用

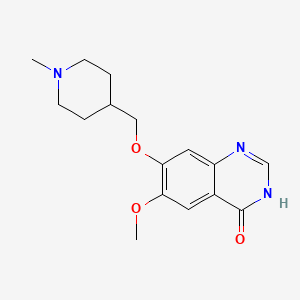

c-Met/ALK 抑制剂:该化合物的衍生物,特别是氨基吡啶基/吡嗪基取代变体,作为 c-Met/ALK 双重抑制剂显示出显着的疗效。这些化合物已在各种体外和体内试验中证明了有效的抗肿瘤活性(Li 等人,2013)。

光致变色性质:某些衍生物表现出光致变色性质,在多功能材料的分子和晶体结构中具有潜在应用。对 1,3,3,6'-四甲基螺[吲哚-2,2'-[2H]吡喃[3,2-b]吡啶及其盐的研究揭示了单晶中有趣的光致变色行为(Aldoshin,2005)。

工业应用

- 缓蚀剂:螺[吲哚-3,4'-吡喃[2,3-c]吡唑]衍生物已被评估为盐酸中低碳钢的缓蚀剂。这些使用绿色化学原理合成的化合物显示出高抑制效率,并且理论和实验结果之间具有良好的相关性(Gupta 等人,2018)。

安全和危害

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

属性

IUPAC Name |

spiro[1H-indole-3,4'-oxane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-12(5-7-15-8-6-12)9-3-1-2-4-10(9)13-11/h1-4H,5-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLCYGPZVJLECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653575 | |

| Record name | Spiro[indole-3,4'-oxan]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one | |

CAS RN |

304876-29-7 | |

| Record name | Spiro[indole-3,4'-oxan]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

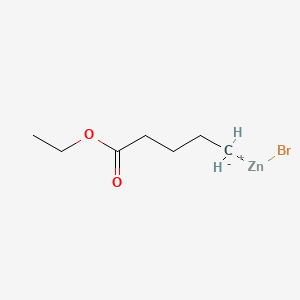

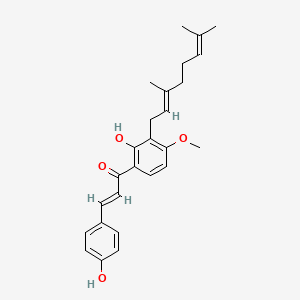

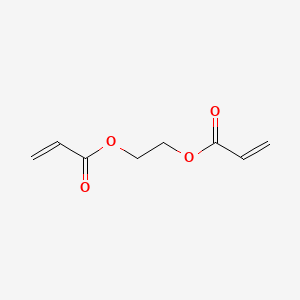

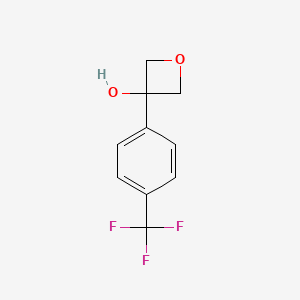

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)